molecular formula C8H7BrOS B13583364 4-(5-Bromothiophen-2-yl)but-3-en-2-one

4-(5-Bromothiophen-2-yl)but-3-en-2-one

Cat. No.: B13583364
M. Wt: 231.11 g/mol
InChI Key: FUYVFYKFFOPLKB-NSCUHMNNSA-N
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Description

4-(5-Bromothiophen-2-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a brominated thiophene substituent. Its structure consists of a conjugated enone system (C=O–C=C) linked to a 5-bromo-substituted thiophene ring. The bromine atom on the thiophene ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the enone moiety enables Michael additions or cycloadditions.

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

(E)-4-(5-bromothiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+

InChI Key

FUYVFYKFFOPLKB-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(S1)Br

Canonical SMILES

CC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)but-3-en-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the butenone group. One common method involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate reagent to form the desired compound .

Industrial Production Methods

Industrial production of 4-(5-Bromothiophen-2-yl)but-3-en-2-one may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromothiophen-2-yl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following α,β-unsaturated ketones share structural similarities but differ in substituent groups, leading to distinct electronic and reactivity profiles:

Compound Name Substituent Key Properties References
4-(5-Bromothiophen-2-yl)but-3-en-2-one 5-Bromo-thiophene Enhanced electrophilicity due to electron-withdrawing Br; potential for cross-coupling
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylamino-phenyl Strong electron-donating group; UV-Vis λmax = 375 nm (HOMO-LUMO transition)
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitro-phenyl Electron-withdrawing NO2 group; UV-Vis λmax = 323 nm
4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenyl-isoxazole Rigid heterocyclic ring; synthesized via oxidative ring-opening/isomerization

Electronic Effects :

  • The bromothiophene substituent in the target compound introduces moderate electron-withdrawing effects, balancing reactivity between electrophilic enone systems and halogen-mediated coupling reactions.
  • In contrast, the dimethylamino group in (E)-4-(4-dimethylaminophenyl)but-3-en-2-one significantly lowers the HOMO-LUMO gap, leading to redshifted UV-Vis absorption (375 nm vs. 323 nm for the nitro analog) .
Spectroscopic Characterization

Comparative NMR and UV-Vis data for selected compounds:

Compound <sup>1</sup>H NMR (Key Signals) UV-Vis λmax (nm) References
4-(5-Bromothiophen-2-yl)but-3-en-2-one δ 6.8–7.2 (thiophene H), δ 6.5 (enone CH) Not reported
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one δ 7.3–7.6 (aryl H), δ 6.6 (enone CH) 375
(E)-4-(4-Nitrophenyl)but-3-en-2-one δ 8.1–8.3 (aryl H), δ 6.7 (enone CH) 323

Key Observations :

  • Thiophene protons in the target compound resonate upfield compared to nitroaryl analogs due to reduced electron withdrawal.
  • The absence of UV-Vis data for the bromothiophene variant suggests a gap in current research, warranting further study.

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